Donepezil hydrochloride

Description

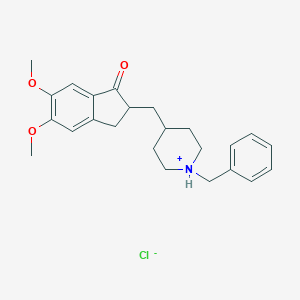

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046698 | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-70-3, 142057-77-0 | |

| Record name | Donepezil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Donepezil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donepezil Hydrochloride: A Deep Dive into its Mechanism of Action in Alzheimer's Disease

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functions as a specific, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE). This guide provides a comprehensive technical overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Beyond its primary role in enhancing cholinergic neurotransmission, this document explores the pleiotropic effects of donepezil, including its influence on amyloid-β and tau pathologies, and its neuroprotective and anti-inflammatory properties. The complex interplay of these mechanisms underscores the ongoing research into its potential for disease modification.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The central tenet of donepezil's therapeutic effect in Alzheimer's disease is rooted in the "cholinergic hypothesis," which posits that cognitive decline in AD is partially attributable to a deficit in cholinergic neurotransmission[1]. Donepezil addresses this by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[2][3].

By reversibly binding to AChE, donepezil prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses[2][4]. This enhancement of cholinergic function is believed to alleviate some of the cognitive and behavioral symptoms of the disease[5]. Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the body, which may contribute to its tolerability profile[6].

Structural and kinetic studies have revealed that donepezil is a mixed competitive and non-competitive inhibitor, capable of binding simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme[7]. This dual-site interaction effectively blocks the entry of acetylcholine into and the exit of products from the active site gorge[7][8].

Quantitative Data: Inhibitory Potency and Binding Affinity

The potency of donepezil's interaction with cholinesterases has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations (IC50) and binding affinity data.

| Parameter | Enzyme Source | Value | Unit | Reference |

| IC50 | Human recombinant AChE (hAChE) | 11.6 | nM | [9] |

| IC50 | Bovine AChE (bAChE) | 8.12 | nM | [9] |

| IC50 | Human recombinant AChE | 18 | nM | [10] |

| IC50 | Human AChE (in vitro) | 1.5 | µM | [11] |

| Ki (Inhibition Constant) | AChE | 144.37 | nM | [12] |

| Binding Energy | AChE | -9.33 | kcal/mol | [12] |

| Binding Energy | AChE | -15.50 | kcal/mol | [13] |

| Binding Energy | BuChE | -7.67 | kcal/mol | [12] |

Table 1: In Vitro Inhibition and Binding Affinity of Donepezil for Cholinesterases.

| Parameter | Species | Methodology | Value | Unit | Reference |

| Plasma IC50 for brain AChE inhibition | Human | PET with [11C]MP4A | 53.6 ± 4.0 | ng/mL | [14] |

| Plasma IC50 for brain AChE inhibition | Monkey | PET with [11C]MP4A | 37 ± 4.1 | ng/mL | [15] |

| Max. AChE Inhibition (Plasma) | Rat | Ex vivo assay | ~40% (at 30-100 ng/mL) | % | [16] |

| Cortical AChE Inhibition (5-10 mg/day) | Human | PET | ~27% | % | [17] |

| Mean Cortical AChE Inhibition | Human | PET with [11C]PMP | 19.1 ± 9.4% | % | [18] |

Table 2: In Vivo Pharmacodynamic Properties of Donepezil.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the rate of AChE activity and its inhibition by compounds like donepezil.

Objective: To quantify the IC50 value of donepezil for acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically by its absorbance at 412 nm.

Materials:

-

Recombinant human acetylcholinesterase (hAChE)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of donepezil dilutions from the stock solution in phosphate buffer.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each donepezil dilution to triplicate wells.

-

Include control wells containing only buffer (for 100% enzyme activity) and blank wells (no enzyme, for background correction).

-

-

Pre-incubation:

-

Add 140 µL of phosphate buffer and 20 µL of DTNB solution to all wells.

-

Add 20 µL of the hAChE enzyme solution to all wells except the blanks.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each donepezil concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percentage of inhibition against the logarithm of the donepezil concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualization: AChE Inhibition Pathway

References

- 1. Donepezil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. donepezil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estimation of plasma IC50 of this compound for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Cholinergic hypothesis and donepezil hydrochloride's role

An In-Depth Technical Guide to the Cholinergic Hypothesis and the Role of Donepezil Hydrochloride

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the earliest and most enduring theories to explain the cognitive symptoms of AD is the cholinergic hypothesis.[1][2][3] This hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary contributor to the memory and learning deficits observed in patients.[4] this compound, a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, was developed based on this hypothesis.[5][6] By inhibiting the enzyme responsible for ACh breakdown, donepezil increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7][8] This guide provides a detailed examination of the cholinergic hypothesis, the mechanism of action of donepezil, its quantitative efficacy from clinical trials, and the experimental protocols used to evaluate its activity.

The Cholinergic Hypothesis of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease suggests that the cognitive decline seen in the disease is largely due to a deficit in cholinergic neurotransmission.[1] This hypothesis is supported by several lines of evidence:

-

Neurochemical Changes: Post-mortem studies of brains from AD patients reveal significant loss of cholinergic neurons in the basal forebrain, particularly the nucleus basalis of Meynert, which provides the primary cholinergic innervation to the cerebral cortex and hippocampus.[4] This neuronal loss leads to reduced levels of acetylcholine and choline acetyltransferase (ChAT), the enzyme responsible for its synthesis.

-

Pharmacological Evidence: The administration of muscarinic receptor antagonists, such as scopolamine, to healthy young individuals can induce a temporary state of amnesia that mimics the memory deficits seen in early AD.[1] Conversely, drugs that enhance cholinergic function have been shown to improve cognitive performance.[1][2]

-

Correlation with Pathology: The decline in cholinergic markers has been correlated with the severity of dementia and the density of amyloid plaques and neurofibrillary tangles, the hallmark pathologies of AD.[4]

The cholinergic system is crucial for cognitive processes including learning, memory, and attention.[4] The progressive loss of cholinergic neurons disrupts these functions, leading to the characteristic symptoms of AD.

References

- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 2. The cholinergic hypothesis of Alzheimer's disease: a review of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Donepezil - Wikipedia [en.wikipedia.org]

Beyond Acetylcholinesterase Inhibition: A Technical Guide to the Non-Cholinergic Mechanisms of Donepezil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Donepezil hydrochloride, widely recognized for its role as a symptomatic treatment for Alzheimer's disease (AD) through the reversible inhibition of acetylcholinesterase (AChE), possesses a range of pharmacological effects that extend beyond this primary mechanism. A growing body of preclinical and clinical evidence indicates that donepezil engages with multiple facets of AD pathophysiology, suggesting a potential for disease modification.[1] This guide provides an in-depth exploration of these non-cholinergic actions, focusing on donepezil's impact on amyloid-β (Aβ) and tau pathologies, neuroinflammation, mitochondrial function, and neurogenesis. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Modulation of Amyloid-β (Aβ) Pathology

Independent of its effects on acetylcholine levels, donepezil has been shown to interfere with the amyloid cascade, a central element in AD pathogenesis.[2] Its actions include inhibiting Aβ aggregation, reducing both soluble and insoluble Aβ levels in the brain, and protecting neurons from Aβ-induced toxicity.[1][3][4] Studies in Tg2576 mice, an animal model of AD, have demonstrated that chronic administration of donepezil can significantly decrease Aβ plaque deposition and prevent synapse loss.[3][5] Furthermore, donepezil may enhance the clearance of Aβ across the blood-brain barrier and in the liver.[6]

Quantitative Data on Aβ Modulation

| Parameter | Animal Model | Donepezil Dose | Duration | Outcome | Reference |

| Soluble Aβ₁₋₄₀ | Tg2576 Mice | 4 mg/kg | 6 months | Significant decrease | [3] |

| Soluble Aβ₁₋₄₂ | Tg2576 Mice | 4 mg/kg | 6 months | Significant decrease | [3] |

| Aβ Plaque Burden | Tg2576 Mice | 4 mg/kg | 6 months | Significant reduction | [5] |

| Aβ Plaque Number | Tg2576 Mice | 4 mg/kg | 6 months | Significant reduction | [5] |

| AChE-induced Aβ aggregation | In vitro | 100 µM | N/A | 22% inhibition | [3] |

| ¹²⁵I-Aβ₄₀ Hepatic Clearance | Sandwich-cultured rat hepatocytes | 10 µM | 48 hours | 64% increase | [6] |

Experimental Protocol: Aβ Quantification in Tg2576 Mice

This protocol is based on methodologies used to evaluate the effect of donepezil on Aβ levels in a transgenic mouse model of AD.[3][5]

-

Animal Model: Male Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP), and non-transgenic littermates are used.

-

Drug Administration: Donepezil is administered in drinking water at concentrations of 1, 2, or 4 mg/kg/day, starting at 3 months of age and continuing for 6 months. A vehicle control group receives regular drinking water.

-

Tissue Preparation: At 9 months of age, mice are euthanized. The brain is rapidly removed and hemisected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

-

Aβ Extraction: The frozen brain hemisphere is sequentially extracted to isolate soluble and insoluble Aβ fractions.

-

Soluble Fraction: Tissue is homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.

-

Insoluble Fraction: The resulting pellet is resuspended in a guanidine hydrochloride solution to solubilize the aggregated, insoluble Aβ.

-

-

Aβ Quantification: Levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in both fractions are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Immunohistochemistry: The fixed hemisphere is sectioned and stained with antibodies against Aβ (e.g., 6E10) to visualize plaques. Plaque number and total plaque area (burden) are quantified using image analysis software.

Signaling Pathway: Interference with Aβ Cascade

References

- 1. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Neuroinflammatory Effects of Donepezil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride, an acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1] Its primary mechanism involves increasing the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] However, a growing body of evidence reveals that donepezil's therapeutic reach extends beyond its canonical role, demonstrating significant anti-inflammatory and neuroprotective properties.[2][3][4] Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical pathological component in many neurodegenerative diseases, including AD.[5][6] This guide provides an in-depth technical overview of donepezil's effects on neuroinflammatory processes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism: Attenuation of Glial-Mediated Neuroinflammation

Donepezil exerts its anti-neuroinflammatory effects primarily by modulating the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS). In pathological states, these cells become activated, releasing a cascade of pro-inflammatory mediators. Donepezil has been shown to directly inhibit this activation in response to various stimuli, including lipopolysaccharide (LPS) and amyloid-beta (Aβ) oligomers.[5][7][8][9][10]

1. Inhibition of Microglial Activation: Donepezil directly acts on microglial cells to suppress their inflammatory activation.[4] Studies using both purified microglia cultures and cell lines show that donepezil significantly attenuates the production of key inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[4][7][11] This suppression occurs through the inhibition of critical inflammatory signaling pathways.[4][7] In animal models of AD (APP/PS1 and 5xFAD mice), chronic donepezil treatment has been shown to reduce the number of activated microglia surrounding amyloid plaques.[12][13]

2. Modulation of Astrocyte Activity: While the effect is more pronounced in microglia, donepezil also modulates astrogliosis. In 5xFAD mice, a model for AD, donepezil treatment significantly reduced the activation and number of GFAP-positive astrocytes in the cortex.[12] In vitro studies on primary astrocytes showed that donepezil can suppress the LPS-stimulated expression of inducible nitric oxide synthase (iNOS).[8][10][12]

Signaling Pathways Modulated by Donepezil

Donepezil's anti-inflammatory effects are underpinned by its ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response.

MAPK and NF-κB Signaling: A primary mechanism by which donepezil quells neuroinflammation is through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7] Pro-inflammatory stimuli like LPS or Aβ typically activate MAPK pathways (including p38 and ERK) and promote the translocation of the NF-κB transcription factor to the nucleus, where it drives the expression of pro-inflammatory genes.[5][7][14] Donepezil has been demonstrated to block the phosphorylation of p38 MAPK and prevent the nuclear translocation of NF-κB, thereby halting this inflammatory cascade.[7][14]

NLRP3 Inflammasome Pathway: Donepezil also targets the NLRP3 inflammasome, a multi-protein complex crucial for the activation of caspase-1 and the subsequent maturation and release of IL-1β.[8][9][10][12] In LPS-stimulated BV2 microglial cells, donepezil significantly reduced the expression of NLRP3 and pro-IL-1β at both the mRNA and protein levels.[9][12] This inhibition is linked to the upstream suppression of the AKT/MAPK and NF-κB/STAT3 signaling pathways, which are required for priming and activating the NLRP3 inflammasome.[5][8][9][10][12]

Quantitative Data Summary

The anti-inflammatory effects of donepezil have been quantified across various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of Donepezil on LPS-Induced Pro-inflammatory Cytokine mRNA Levels in BV2 Microglial Cells

| Cytokine | Treatment | Concentration | Result (vs. LPS alone) | p-value | Reference |

|---|---|---|---|---|---|

| COX-2 | Donepezil | 10 µM | Significant Decrease | p < 0.05 | [12] |

| 50 µM | Significant Decrease | p < 0.001 | [12] | ||

| IL-1β | Donepezil | 10 µM | Significant Decrease | p < 0.01 | [12] |

| 50 µM | Significant Decrease | p < 0.001 | [12] | ||

| IL-6 | Donepezil | 10 µM | Significant Decrease | p < 0.05 | [12] |

| 50 µM | Significant Decrease | p < 0.001 | [12] | ||

| iNOS | Donepezil | 10 µM | Significant Decrease | p < 0.05 | [12] |

| 50 µM | Significant Decrease | p < 0.001 | [12] |

Data derived from RT-PCR analysis in BV2 cells pretreated with LPS.[12]

Table 2: Effect of Donepezil on Aβ Oligomer-Induced Inflammatory Mediator Release from Microglia

| Mediator | Treatment | Result (vs. AβO alone) | Method | Reference |

|---|---|---|---|---|

| TNF-α | Donepezil | Significant Attenuation | ELISA | [7] |

| IL-1β | Donepezil | Significant Attenuation | ELISA | [7] |

| Nitric Oxide | Donepezil | Significant Attenuation | Griess Assay | [7] |

| Prostaglandin E2 | Donepezil | Significant Attenuation | EIA | [7] |

Data derived from in vitro experiments using cultured microglial cells stimulated with Aβ oligomers (AβO).[7]

Table 3: Effect of Donepezil on Glial Activation in AD Mouse Models

| Mouse Model | Treatment | Duration | Measured Outcome | Result | Reference |

|---|---|---|---|---|---|

| APP/PS1 | Donepezil | Chronic | CD68 Expression (Activated Microglia) | Significant Inhibition | [13] |

| 5xFAD | Donepezil (1 mg/kg, i.p.) | 2 Weeks | Iba-1+ Cells (Microglia) in Cortex | Significant Reduction | [12] |

| 5xFAD | Donepezil (1 mg/kg, i.p.) | 2 Weeks | GFAP+ Cells (Astrocytes) in Cortex | Significant Reduction | [12] |

| AβO-injected | Donepezil (2 mg/kg, p.o.) | 5 Days | Microgliosis & Astrogliosis | Significant Inhibition |[7] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies used in the cited studies to investigate donepezil's effects.

1. In Vitro LPS-Induced Neuroinflammation Model (BV2 Cells)

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.[12]

-

Treatment Protocol: Cells are seeded into plates. For mRNA analysis, cells are pretreated with lipopolysaccharide (LPS; e.g., 1 µg/mL) or a vehicle (PBS) for 30 minutes. Subsequently, donepezil (e.g., 10 µM, 50 µM) or its vehicle (e.g., 1% DMSO) is added, and the cells are incubated for an additional period (e.g., 23.5 hours).[12]

-

qRT-PCR for Cytokine Expression: Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the RNA template. Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for target genes (e.g., COX-2, IL-1β, IL-6, iNOS, NLRP3) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are calculated using the ΔΔCt method.[12]

-

Western Blotting for Signaling Proteins: Cells are lysed using a lysis buffer (e.g., ProPrep). Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, p-STAT3, NLRP3, β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

2. In Vivo Aβ-Induced Neuroinflammation Model (5xFAD Mice)

-

Animal Model: 5xFAD transgenic mice, which overexpress mutant human APP and PSEN1 genes, are used as a model of amyloid pathology. Age-matched wild-type littermates serve as controls.[12]

-

Drug Administration: Male 5xFAD mice (e.g., 3 months old) are administered daily intraperitoneal (i.p.) injections of donepezil (e.g., 1 mg/kg) or a vehicle (saline) for a specified period (e.g., 2 weeks).[12]

-

Tissue Preparation: Following the treatment period, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are harvested, post-fixed in PFA, and then cryoprotected in a sucrose solution.[12]

-

Immunohistochemistry (IHC): The cryoprotected brains are sectioned using a cryostat. Brain sections are then subjected to immunohistochemical staining. This involves antigen retrieval, blocking of non-specific binding sites, and incubation with primary antibodies against markers for microglia (e.g., anti-Iba-1) and astrocytes (e.g., anti-GFAP). Following incubation with appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI), the sections are mounted and coverslipped.[12]

-

Image Acquisition and Quantification: Stained sections are imaged using a confocal or fluorescence microscope. The number and morphology of Iba-1-positive microglia and GFAP-positive astrocytes are quantified in specific brain regions (e.g., cortex, hippocampus) using image analysis software (e.g., ImageJ) to assess the extent of microgliosis and astrogliosis.[12]

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant anti-neuroinflammatory properties that are independent of its primary function as an acetylcholinesterase inhibitor. By suppressing the activation of microglia and astrocytes and inhibiting key pro-inflammatory signaling pathways such as MAPK/NF-κB and the NLRP3 inflammasome, donepezil can reduce the production of detrimental inflammatory mediators in the CNS.[5][7][8][9][10][12] These actions likely contribute to its overall neuroprotective effects observed in preclinical models of neurodegeneration.[3][7][11]

For drug development professionals, these findings suggest that the therapeutic potential of donepezil and similar molecules may extend to a broader range of neuroinflammatory and neurodegenerative disorders. Future research should focus on elucidating the precise molecular targets of donepezil within the inflammatory cascade and exploring the development of new compounds that can selectively leverage this anti-inflammatory mechanism with potentially greater efficacy and fewer cholinergic side effects. The "cholinergic anti-inflammatory pathway" represents a promising avenue for novel therapeutic strategies against diseases with a significant neuroinflammatory component.[2][3][15]

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Donepezil & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]

- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling [mdpi.com]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donepezil, an acetylcholinesterase inhibitor, attenuates LPS-induced inflammatory response in murine macrophage cell line RAW 264.7 through inhibition of nuclear factor kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

In Vitro Antioxidant Activity of Donepezil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its role as a centrally acting acetylcholinesterase inhibitor. Emerging evidence, however, illuminates a multifaceted pharmacological profile, including significant in vitro antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of donepezil's antioxidant capacity, detailing the experimental protocols used for its assessment and summarizing the quantitative data from key studies. Furthermore, it visualizes the potential signaling pathways implicated in its neuroprotective effects beyond cholinesterase inhibition. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of donepezil and similar compounds in neurodegenerative diseases where oxidative stress is a key pathological feature.

Quantitative Assessment of Antioxidant Activity

The in vitro antioxidant potential of this compound has been quantified using various established assays. The following tables summarize the dose-dependent free radical scavenging activity of donepezil as reported in the literature.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound [1]

| Concentration (µg/mL) | Percentage Inhibition (%) |

| 10 | 33.0 |

| 50 | 37.0 |

| 100 | 38.0 |

| 200 | 39.0 |

| 400 | 41.0 |

| 800 | 41.0 |

| 1000 | 42.0 |

Table 2: Nitric Oxide (NO) Radical Scavenging Activity of this compound [1]

| Concentration (µg/mL) | Percentage Inhibition (%) |

| 10 | 1.0 |

| 50 | 2.0 |

| 100 | 5.0 |

| 200 | 6.5 |

| 400 | 9.7 |

| 800 | 11.6 |

| 1000 | 14.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays discussed in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or a suitable solvent for the test compound)

-

Spectrophotometer

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be freshly made and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Stock solutions of this compound are prepared in methanol and serially diluted to obtain the desired concentrations (e.g., 10-1000 µg/mL).

-

Reaction Mixture: In a test tube or microplate well, a specific volume of the DPPH solution is mixed with a specific volume of the test sample at different concentrations.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 20-30 minutes).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the generation of nitric oxide radicals from a donor compound, such as sodium nitroprusside, in an aqueous solution. The nitric oxide generated reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

Materials:

-

This compound

-

Sodium nitroprusside

-

Phosphate buffered saline (PBS)

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: A reaction mixture containing sodium nitroprusside in PBS and the test sample (this compound) at various concentrations is prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 150 minutes) to allow for the generation of nitric oxide.

-

Nitrite Quantification: An equal volume of Griess reagent is added to the reaction mixture.

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development.

-

Absorbance Measurement: The absorbance of the chromophore formed is measured at a wavelength of 546 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample-treated reactions with that of the control (without the test sample).

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and Nitric Oxide scavenging assays.

Potential Signaling Pathways

While the direct antioxidant activity of donepezil is evident from the scavenging assays, its neuroprotective effects against oxidative stress may also be mediated through the modulation of intracellular signaling pathways. Research on donepezil and related compounds suggests the involvement of pathways such as the PI3K/Akt and Nrf2 pathways.

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound possesses intrinsic antioxidant properties, capable of scavenging free radicals in a dose-dependent manner. While the primary therapeutic action of donepezil is through acetylcholinesterase inhibition, its antioxidant activity may contribute to its overall neuroprotective effects observed in preclinical models of Alzheimer's disease.

Future research should aim to:

-

Elucidate the precise molecular mechanisms by which donepezil interacts with and neutralizes free radicals.

-

Investigate the in vivo antioxidant effects of donepezil and its metabolites at clinically relevant concentrations.

-

Further explore the impact of donepezil on key antioxidant signaling pathways, such as the Nrf2 pathway, in neuronal cells.

-

Evaluate the structure-activity relationship of donepezil derivatives to optimize antioxidant potency while retaining acetylcholinesterase inhibitory activity.

A deeper understanding of the antioxidant properties of donepezil will not only provide a more complete picture of its therapeutic profile but also pave the way for the development of novel, multi-target drugs for the treatment of neurodegenerative disorders.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of Donepezil Hydrochloride Analogs

A Technical Guide for Researchers and Drug Development Professionals

Donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a selective and reversible inhibitor of acetylcholinesterase (AChE). Its clinical success has spurred extensive research into its structural analogs to enhance efficacy, improve selectivity, and explore secondary pharmacological benefits. This technical guide delves into the core structure-activity relationships (SAR) of donepezil analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The foundational structure of donepezil consists of an N-benzylpiperidine moiety linked to an indanone ring system.[1] The indanone moiety is crucial for interacting with the peripheral anionic site (PAS) of AChE, while the benzyl group engages with the catalytic anionic site (CAS).[1] Modifications to these core components, as well as the linker connecting them, have profound effects on the compound's inhibitory activity and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of various donepezil analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are key to the hydrolysis of the neurotransmitter acetylcholine. The data highlights how specific structural modifications influence potency and selectivity.

Table 1: Modifications of the Benzyl Group

| Compound | Modification | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

| Donepezil | Unsubstituted | 0.049 | 3.5 | 71.4 | [2] |

| Analog 1 | 2-pyridylmethyl | 0.98 | - | - | [2] |

| Analog 2 | 3-pyridylmethyl | 0.051 | - | - | [2] |

| Analog 3 | 4-pyridylmethyl | 0.39 | - | - | [2] |

| Compound 12 | 3-methylpridin-2-yl | Potent Inhibition | Potent Inhibition | - | [3] |

Table 2: Modifications of the Indanone Ring

| Compound | Modification | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

| Compound 18 | Coumarin substitution | Potent eeAChE inhibition | - | - | [4] |

| Compound 26a | Quinolone-carboxamide (methoxy) | Potent and selective | - | - | [4] |

| Compound 26b | Quinolone-carboxamide (hydroxy) | Potent and selective | - | - | [4] |

| Compound 33 | Phthalazin-1(2H)-one hybrid | Dual inhibitor | Dual inhibitor | - | [4] |

Table 3: Hybrid Compounds and Multi-Target Ligands

| Compound | Hybrid Moiety | Target(s) | Key Findings | Reference |

| Compound 19 | Phthalimide–dithiocarbamate | Cholinesterase | IC50 = 4.6 µM | [4] |

| Compound 27 | N-benzylpiperidine-indole | AChE, BuChE, Aβ aggregation | 56.3% Aβ aggregation inhibition at 20 µM | [4] |

| Compound w18 | Donepezil-based | AChE, BuChE, MAO-A, MAO-B | Balanced multi-target activity | [5] |

| TM-2 | 2-acetylphenol | hMAO-B | IC50 = 6.8 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of donepezil analogs.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.[2]

Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Electric eel AChE or horse serum BuChE

-

Test compounds (donepezil analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution (AChE or BuChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of Donepezil Analogs

The synthesis of donepezil analogs often involves multi-step chemical reactions. A common approach is the aldol condensation/dehydration between an indanone moiety and a piperidine moiety, followed by hydrogenation.[6]

Example: Synthesis of 1-Aryldonepezil Analogs via Suzuki Cross-Coupling [7]

-

Preparation of OTf-donepezil: Donepezil is reacted with N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)2) and sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) to yield the key intermediate OTf-donepezil.

-

Suzuki Cross-Coupling: OTf-donepezil is then reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PCy3) to produce the desired 1-aryldonepezil analogs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by donepezil and a general workflow for the synthesis and evaluation of its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Donepezil hydrochloride's impact on amyloid-beta plaque deposition

An in-depth technical guide on the impact of Donepezil Hydrochloride on amyloid-beta plaque deposition for researchers, scientists, and drug development professionals.

Introduction

This compound, a centrally acting reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1][2][3] Its primary mechanism of action is the enhancement of cholinergic neurotransmission, which is significantly depleted in AD patients.[3][4][5] However, a growing body of preclinical and clinical evidence suggests that donepezil's therapeutic effects may extend beyond symptomatic relief, potentially impacting the core pathophysiology of AD, specifically the deposition of amyloid-beta (Aβ) plaques.[6][7][8] This technical guide provides a comprehensive overview of the current understanding of donepezil's effects on Aβ plaque deposition, consolidating quantitative data from key studies, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data from Preclinical Studies

Preclinical research, predominantly in transgenic mouse models of AD, has provided quantitative insights into the dose-dependent effects of donepezil on Aβ levels and plaque burden.

Table 1: Effects of Donepezil on Amyloid-Beta and Plaque Burden in Tg2576 Mice

| Parameter | Vehicle Control | Donepezil (1 mg/kg) | Donepezil (2 mg/kg) | Donepezil (4 mg/kg) | Significance (4mg/kg vs. Vehicle) | Reference |

| Soluble Aβ1-40 (pmol/g) | ~250 | Not Measured | ~240 | ~150 | p < 0.02 | [6] |

| Soluble Aβ1-42 (pmol/g) | ~50 | Not Measured | ~48 | ~30 | p < 0.02 | [6] |

| Plaque Number | High | No Significant Change | No Significant Change | Significantly Reduced | p < 0.02 | [1][6] |

| Plaque Burden (%) | High | No Significant Change | No Significant Change | Significantly Reduced | p < 0.02 | [1][6] |

Data is approximated from graphical representations in the cited study. Treatment duration was 6 months.

Table 2: Effects of Donepezil on Amyloid-Beta in hAPP/PS1 Mice

| Parameter | Vehicle Control | Donepezil (Dose-dependent) | Significance | Reference |

| Brain Aβ Levels | High | Dose-dependent reductions | Significant Improvement | [9] |

Table 3: Effects of Donepezil on Aβ Clearance in Aged Rats

| Parameter | Young Rats (Control) | Aged Rats (Control) | Aged Rats + Donepezil | Significance (Aged + Donepezil vs. Aged Control) | Reference |

| ¹²⁵I-Aβ40 Brain Clearance | Normal | Declined | Increased 2.4-5 fold | Significant | [10][11] |

| ¹²⁵I-Aβ40 Hepatic Clearance | Normal | Declined | Increased 2.4-5 fold | Significant | [10][11] |

| Endogenous Brain Aβ Levels | Normal | Elevated | Significantly Reduced | Significant | [10][11] |

Quantitative Data from In Vitro and Clinical Studies

Research in cell cultures and human subjects has explored the molecular effects of donepezil on APP processing and Aβ-related biomarkers.

Table 4: In Vitro Effects of Donepezil on Primary Cortical Neurons

| Parameter | Control | Donepezil-Treated | Significance | Reference |

| sAPPα Secretion | Baseline | Significantly Increased | - | [7] |

| Aβ40 Levels (in media) | Baseline | Significantly Decreased (Concentration and time-dependent) | - | [7] |

| Aβ42 Levels (in media) | Baseline | Significantly Decreased (after 48h) | - | [7] |

Table 5: Effects of Donepezil on Platelet Secretase Activity in AD Patients

| Parameter | Pre-treatment / Control Group | Donepezil-Treated Group (12 weeks) | Significance (vs. Control) | Reference |

| α-secretase Activity | 64% ± 8% | 91% ± 9% | p < 0.01 | [12][13] |

| β-secretase Activity | 178% ± 17% | 119% ± 11% | p < 0.01 | [12][13] |

| sAPPα Content | 26% ± 8% | 64% ± 14% | p < 0.01 | [12][13] |

Values are presented as a percentage relative to a non-demented control group.

Experimental Protocols

Preclinical Animal Studies (Tg2576 Mouse Model)

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP695) and develop age-dependent Aβ plaques.[2][6]

-

Drug Administration: Donepezil was administered in drinking water at concentrations of 1, 2, and 4 mg/kg for 6 months, starting at 3 months of age.[1][6]

-

Tissue Preparation: At 9 months of age, mice were anesthetized and perfused. Brains were dissected, with one hemisphere being snap-frozen for biochemical analysis and the other fixed for microscopy.[6]

-

Soluble Aβ Analysis: Brain tissue was homogenized and centrifuged. The supernatant containing soluble Aβ was analyzed using specific enzyme-linked immunosorbent assays (ELISAs) for Aβ1-40 and Aβ1-42.[6]

-

Amyloid Plaque Quantification: Fixed brain hemispheres were sectioned and stained with thioflavin S for fibrillar Aβ plaques. Immunohistochemistry with anti-Aβ antibodies was also performed. Plaque number and burden were quantified using light microscopy and image analysis software.[6]

In Vitro Neuronal Cell Culture Studies

-

Cell Model: Primary cortical neurons from fetal rats.

-

Treatment: Cultures were exposed to varying concentrations of donepezil over different time points.

-

Analysis of APP Metabolites: Culture media was collected to measure secreted levels of sAPPα, Aβ40, and Aβ42 using ELISA. Cell lysates were analyzed for full-length APP expression via Western blot.[7]

-

SNX33 Knockdown: To confirm the role of Sorting Nexin 33, target-specific morpholino oligos were used to inhibit its expression before donepezil treatment.[7][14]

Human Platelet Secretase Activity Study

-

Study Population: 76 patients diagnosed with Alzheimer's disease.

-

Intervention: Patients received either regular treatment or regular treatment combined with donepezil (5 mg/day) for 12 weeks.[12]

-

Sample Collection and Preparation: Platelets were isolated from blood samples.

-

Secretase Activity Assay: The activities of α- and β-secretases in platelet lysates were measured using fluorescent assays.[12]

-

sAPPα Measurement: The levels of soluble APPα (sAPPα) in the platelets were determined by Western blot analysis.[12]

Signaling Pathways and Mechanisms of Action

Donepezil's influence on amyloid-beta extends beyond its primary role as an acetylcholinesterase inhibitor, involving multiple molecular pathways.

Modulation of Amyloid Precursor Protein (APP) Processing

Donepezil appears to shift the processing of APP away from the amyloidogenic pathway and towards the non-amyloidogenic pathway.[8] This is primarily achieved by enhancing the activity of α-secretase, the enzyme that cleaves APP within the Aβ sequence, thereby precluding Aβ formation and increasing the production of the neuroprotective sAPPα fragment.[7][12][13]

Caption: Donepezil's modulation of APP processing pathways.

Upregulation of Sorting Nexin 33 (SNX33)

Donepezil has been shown to increase the expression of Sorting Nexin 33 (SNX33).[7][14] SNX33 plays a role in regulating the endocytosis of APP from the cell surface. By upregulating SNX33, donepezil reduces APP endocytosis, keeping more APP at the cell surface where it is more likely to be cleaved by α-secretase, thus favoring the non-amyloidogenic pathway.[7][14]

Caption: Role of SNX33 in Donepezil-mediated APP processing.

Enhancement of Amyloid-Beta Clearance

Beyond reducing Aβ production, donepezil also appears to facilitate its removal from the brain. Studies in aged rats demonstrated that donepezil enhances the clearance of Aβ across the blood-brain barrier (BBB) and by the liver.[10][11] This is associated with the upregulation of key Aβ transport proteins, P-glycoprotein (P-gp) and low-density lipoprotein receptor-related protein 1 (LRP1), at the BBB and in hepatocytes.[10][11]

Caption: Donepezil's enhancement of Aβ clearance pathways.

Clinical Evidence and Future Directions

While preclinical data strongly suggest a disease-modifying potential for donepezil through its effects on Aβ, the clinical evidence in humans is less definitive. Some studies have shown that donepezil treatment can lead to a slower rate of hippocampal atrophy, a downstream consequence of neurodegeneration, but direct evidence of reduced plaque burden from clinical trials is limited.[15][16] A study on AD patients did show that donepezil can modulate the activity of α- and β-secretases in platelets, which may serve as a peripheral biomarker of its central effects.[12][13]

Future clinical trials employing modern techniques such as amyloid positron emission tomography (PET) imaging and cerebrospinal fluid (CSF) biomarker analysis are necessary to definitively establish the extent to which donepezil impacts amyloid plaque deposition in the human brain.[17][18] Understanding these non-cholinergic mechanisms is crucial for optimizing the use of donepezil and for the development of next-generation, multi-target therapies for Alzheimer's disease.

References

- 1. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effects of donepezil treatment on platelets α and β secretase activities in Alzheimer's disease patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized, placebo-controlled trial of the effects of donepezil on neuronal markers and hippocampal volumes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amyloid burden quantification depends on PET and MR image processing methodology - PMC [pmc.ncbi.nlm.nih.gov]

Donepezil Hydrochloride: A Deep Dive into its Impact on Synaptic Density

For Immediate Release

This technical guide provides a comprehensive analysis of donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease, with a specific focus on its effects on synaptic density. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings, details experimental methodologies, and visually represents the intricate signaling pathways involved.

Core Mechanism of Action and a Multifaceted Approach to Synaptic Health

This compound is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[1][2][3] By inhibiting AChE, donepezil increases the concentration and prolongs the action of acetylcholine, enhancing cholinergic neurotransmission.[1][2][3][4] This primary mechanism is believed to be the foundation of its cognitive-enhancing effects in patients with Alzheimer's disease.[1][4]

Beyond its primary function, emerging evidence reveals that donepezil exerts a range of neuroprotective and potentially disease-modifying effects that contribute to the preservation and enhancement of synaptic density. These include a notable impact on amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease. Studies have demonstrated that long-term administration of donepezil can significantly reduce soluble Aβ levels and Aβ plaque deposition in the brain.[5][6][7][8][9] Furthermore, donepezil has been shown to promote neurogenesis, the formation of new neurons, and enhance the survival of these nascent neurons, particularly in the hippocampus, a brain region critical for memory.[10][11][12][13]

Quantitative Insights into Donepezil's Effect on Synaptic Density

The impact of donepezil on synaptic integrity has been quantified in several preclinical studies. The following tables summarize key findings from a pivotal study investigating the long-term administration of donepezil in the Tg2576 mouse model of Alzheimer's disease.

| Parameter | Vehicle | Donepezil (2 mg/kg) | Donepezil (4 mg/kg) | Statistical Significance (p-value) |

| Soluble Aβ₁₋₄₀ (pmol/g) | ~60 | ~58 | ~40 | p = 0.005 (4mg vs. vehicle) |

| Soluble Aβ₁₋₄₂ (pmol/g) | ~12 | ~11 | ~7 | p = 0.005 (4mg vs. vehicle) |

| Aβ Plaque Number | High | Moderately Reduced | Significantly Reduced | Not explicitly stated, but described as significant |

| Aβ Plaque Burden (%) | High | Moderately Reduced | Significantly Reduced | Not explicitly stated, but described as significant |

| Synaptic Density (synapses/µm³) | ~0.8 | ~0.85 | ~1.0 | p = 0.037 (4mg vs. vehicle) |

| Data synthesized from studies by Dong et al. (2009).[5][6][7][8][9] |

Elucidating the Molecular Mechanisms: Key Signaling Pathways

Donepezil's influence on synaptic density is not solely a consequence of increased acetylcholine levels. It actively modulates several intracellular signaling pathways that are crucial for neuronal survival, growth, and plasticity.

One of the key pathways involves the neurotrophin, Brain-Derived Neurotrophic Factor (BDNF). Donepezil treatment has been shown to increase the expression of BDNF in both the cortex and hippocampus.[14][15][16][17] BDNF, in turn, activates signaling cascades that promote synaptic function and plasticity.[16] A critical downstream effector of both cholinergic and BDNF signaling is the cAMP response element-binding protein (CREB).[11][13] Phosphorylation and activation of CREB are associated with enhanced survival of newborn neurons.[11][13] Furthermore, the extracellular signal-regulated kinase (ERK) pathway has been implicated in the regulation of NMDA receptor function by acetylcholinesterase inhibitors.[18]

Methodological Cornerstones: A Look at the Experimental Protocols

The robust findings on donepezil's effects are built upon well-defined experimental protocols. Below are detailed methodologies from key studies that have shaped our understanding.

Long-Term Donepezil Administration in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques.[5][6][7][8][9]

-

Drug Administration: Donepezil was administered in the drinking water at concentrations of 1, 2, or 4 mg/kg/day.[5][6][7][8][9] Treatment was initiated at 3 months of age and continued for 6 months.[5][6][7][8][9]

-

Tissue Preparation: At the end of the treatment period, mice were anesthetized and transcardially perfused with a fixative solution. The brains were then removed and processed for either light or electron microscopy.[5][6][7][8][9]

-

Aβ Quantification: Soluble and insoluble Aβ levels were measured using sandwich enzyme-linked immunosorbent assays (ELISAs).[6] Aβ plaque number and burden were quantified using immunohistochemistry and image analysis software.[5][6][7][8][9]

-

Synaptic Density Analysis: Synaptic density was determined using quantitative electron microscopy in the molecular layer of the dentate gyrus.[5][6][7][8][9] Synapses were identified by the presence of a postsynaptic density, synaptic vesicles, and a synaptic cleft.[6]

Assessment of Neurogenesis

-

Labeling of Newborn Cells: To label dividing cells, animals were injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells.[10][11]

-

Drug Administration: Donepezil was administered orally once a day for a period of 3 to 4 weeks.[10][11]

-

Immunohistochemistry: Brain sections were stained with antibodies against BrdU to identify the newly born cells. To determine the fate of these cells, sections were also co-stained with antibodies against neuronal markers (e.g., NeuN) or glial markers.[11]

-

Cell Counting: The number of BrdU-positive cells and double-labeled cells was quantified using stereological methods.[10]

Concluding Remarks and Future Directions

The evidence strongly indicates that this compound's therapeutic benefits extend beyond simple symptomatic relief through the enhancement of cholinergic transmission. Its ability to positively influence synaptic density through a combination of mechanisms, including the reduction of Aβ pathology, promotion of neurogenesis, and modulation of key signaling pathways, underscores its neuroprotective potential.

Future research should continue to unravel the precise molecular interactions and downstream effects of donepezil. A deeper understanding of its influence on synaptic proteomes and the functional consequences of increased synaptic density will be crucial. Furthermore, exploring the synergistic effects of donepezil with other therapeutic agents that target different aspects of Alzheimer's disease pathology could pave the way for more effective combination therapies. This in-depth knowledge will be instrumental in optimizing the use of donepezil and in the development of novel therapeutic strategies aimed at preserving and restoring synaptic health in neurodegenerative diseases.

References

- 1. ivypanda.com [ivypanda.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Donepezil's Effects on Brain Functions of Patients With Alzheimer Disease: A Regional Homogeneity Study Based on Resting-State Functional Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Effects of donepezil, an acetylcholinesterase inhibitor, on neurogenesis in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Donepezil attenuates vascular dementia in rats through increasing BDNF induced by reducing HDAC6 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of the NMDA receptor-mediated synaptic response by acetylcholinesterase inhibitors and its impairment in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Donepezil Hydrochloride Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models to investigate the efficacy of donepezil hydrochloride, a cornerstone treatment for Alzheimer's disease (AD). Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.

Introduction to Donepezil and its Mechanism of Action

This compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, donepezil enhances cholinergic neurotransmission, which is crucial for learning and memory.[1][2] Beyond its primary mechanism, studies suggest that donepezil may also exert neuroprotective effects through anti-inflammatory actions and by modulating amyloid-beta (Aβ) and tau pathology.[3][4][5]

Animal Models for Efficacy Testing

A variety of animal models are utilized to recapitulate different aspects of AD pathology and cognitive decline, providing a platform to assess the therapeutic potential of donepezil. These models can be broadly categorized into chemically-induced and transgenic models.

Chemically-Induced Models

These models involve the administration of a pharmacological agent to induce cognitive deficits, often by disrupting the cholinergic system or introducing Aβ peptides.

-

Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient cholinergic deficit, leading to impairments in learning and memory.[6][7][8][9] This model is particularly useful for screening compounds that enhance cholinergic function.

-

Amyloid-Beta (Aβ) Infusion Model: Direct intracerebroventricular (ICV) injection of Aβ peptides, such as Aβ₂₅₋₃₅ or Aβ₁₋₄₂, can induce cognitive deficits, neuroinflammation, and synaptic dysfunction, mimicking key aspects of AD pathology.[10][11][12]

Transgenic Mouse Models

These models involve the genetic modification of mice to overexpress human genes with mutations linked to familial AD, leading to the progressive development of AD-like pathology.

-

Tg2576 (APPSWE) Mice: These mice overexpress a mutant form of the human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.[3][13]

-

PS1/APP Mice: These mice co-express mutant human presenilin-1 (PS1) and APP, leading to accelerated Aβ deposition and earlier onset of cognitive decline compared to single transgenic models.[14][15]

-

3xTg-AD Mice: This model carries three mutations (APP, PS1, and tau), resulting in the development of both Aβ plaques and neurofibrillary tangles, two hallmark pathologies of AD.[16]

-

SAMP8 (Senescence-Accelerated Mouse Prone 8): This model exhibits age-related learning and memory deficits, along with increased oxidative stress and Aβ pathology, representing a model of sporadic AD.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Scopolamine-Induced Amnesia in Mice

Objective: To evaluate the ability of donepezil to reverse scopolamine-induced memory impairment.

Materials:

-

Male ICR mice (6 weeks old)[18]

-

This compound

-

Scopolamine hydrobromide

-

Saline solution

-

Y-maze apparatus

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.[18]

-

Drug Administration:

-

Behavioral Testing (Y-maze):

-

30 minutes after scopolamine administration, place the mouse in the center of the Y-maze.[18]

-

Allow the mouse to explore the maze freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

-

Protocol 2: Amyloid-Beta Infusion in Rats

Objective: To assess the efficacy of donepezil in a rat model of Aβ-induced cognitive impairment.

Materials:

-

Male Wistar rats (180-200 g)[19]

-

Aβ₂₅₋₃₅ peptide

-

This compound

-

Stereotaxic apparatus

-

Morris Water Maze (MWM)

Procedure:

-

Aβ Preparation and Infusion:

-

Dissolve Aβ₂₅₋₃₅ in sterile distilled water and incubate at 37°C for 4 days to promote aggregation.[11]

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Perform intracerebroventricular (ICV) injection of the aggregated Aβ₂₅₋₃₅.

-

-

Drug Administration:

-

Administer donepezil (e.g., 1 mg/kg, i.v.) or vehicle three times a week.[11]

-

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For 5 consecutive days, train the rats to find a hidden platform in the water maze. Record the escape latency (time to find the platform).

-

Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

Protocol 3: Long-Term Donepezil Treatment in Tg2576 Mice

Objective: To investigate the effects of chronic donepezil administration on Aβ pathology and synaptic density.

Materials:

-

Tg2576 mice

-

This compound

-

Drinking water bottles

Procedure:

-

Drug Administration:

-

Tissue Collection and Analysis:

-

At 9 months of age, euthanize the mice and collect brain tissue.[3]

-

Aβ Quantification: Homogenize brain tissue and measure soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels using ELISA.

-